Cimidahurinine

Description

See also: Black Cohosh (part of).

Structure

3D Structure

Properties

IUPAC Name |

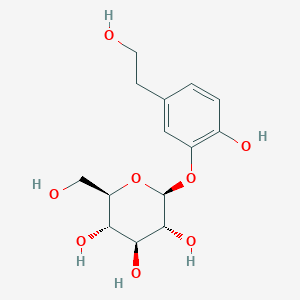

(2S,3R,4S,5S,6R)-2-[2-hydroxy-5-(2-hydroxyethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O8/c15-4-3-7-1-2-8(17)9(5-7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-2,5,10-20H,3-4,6H2/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGCASCQGJEYDO-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCO)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142542-89-0 | |

| Record name | 3-Hydroxytyrosol 3-O-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142542890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-HYDROXYTYROSOL 3-O-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J88XB1FJ39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cimidahurinine: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natural Source

To date, the primary confirmed natural source of Cimidahurinine is the leaves of Pyracantha angustifolia .[1][2][3] This evergreen shrub, belonging to the Rosaceae family, is native to Southwest China. While alkaloids are known constituents of the Actaea (formerly Cimicifuga) genus, there is currently no direct scientific literature confirming the isolation of this compound from Actaea asiatica or other related species.[4][5]

Isolation Methodology: A Bioactivity-Guided Approach

The isolation of this compound from Pyracantha angustifolia has been achieved through a bioactivity-guided fractionation process. This method involves a systematic separation of the plant extract into various fractions, with each fraction being tested for a specific biological activity to guide the subsequent purification steps.

A generalized workflow for this process is outlined below. It is important to note that specific details regarding the chromatographic conditions, such as the choice of stationary and mobile phases, are not extensively detailed in the available literature.

General Experimental Workflow

Protocol Overview:

-

Extraction: The dried and powdered leaves of Pyracantha angustifolia are subjected to exhaustive extraction with 100% ethanol.

-

Solvent Partitioning: The resulting crude ethanol extract is then partitioned successively with solvents of increasing polarity, typically n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Bioassay: Each of the resulting fractions is then screened for the desired biological activity (e.g., inhibition of melanogenesis, antioxidant activity). In the case of this compound, the n-butanol fraction was identified as the active fraction.

-

Chromatographic Purification: The active n-butanol fraction is then subjected to one or more rounds of column chromatography to isolate the pure compound. The specific types of chromatography (e.g., silica (B1680970) gel, Sephadex) and the solvent systems used for elution are not specified in the available literature.

Due to the lack of detailed published protocols, researchers aiming to isolate this compound will need to develop and optimize the chromatographic separation methods based on the general principles of natural product isolation.

Biological Activity and Data

This compound has demonstrated significant biological activity, particularly in the areas of antimelanogenesis and antioxidation.

Antimelanogenic Activity

This compound has been shown to inhibit melanin (B1238610) production and the activity of tyrosinase, a key enzyme in the melanogenesis pathway.

| Bioassay | Activity of this compound | Reference |

| Melanin Production | Strong inhibitory effect | |

| Tyrosinase (TYR) Activity | Strong inhibitory effect |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using standard radical scavenging assays.

| Assay | Activity of this compound | Reference |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging | Strong activity | |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging | Strong activity |

Signaling Pathway in Melanogenesis

This compound is reported to exert its antimelanogenic effects by suppressing the expression of tyrosinase-related protein-1 (TYRP1) and tyrosinase-related protein-2 (TYRP2). These proteins are crucial enzymes in the melanin biosynthesis pathway, downstream of the master regulator of melanocyte development and differentiation, the microphthalmia-associated transcription factor (MITF). The following diagram illustrates the proposed mechanism of action of this compound within the melanogenesis signaling cascade.

Conclusion and Future Directions

This compound, isolated from Pyracantha angustifolia, presents as a promising natural compound with potent antimelanogenic and antioxidant properties. Its mechanism of action appears to involve the downregulation of key enzymes in the melanin synthesis pathway. However, to fully unlock its therapeutic potential, further research is imperative. Key areas for future investigation include:

-

Development of a detailed and reproducible isolation protocol to enable the production of larger quantities of this compound for preclinical and clinical studies.

-

Complete structural elucidation and characterization using modern spectroscopic techniques, including 1D and 2D NMR and high-resolution mass spectrometry.

-

In-depth investigation of its mechanism of action , including the identification of its direct molecular targets and the elucidation of the upstream signaling events that lead to the suppression of TYRP1 and TYRP2.

-

Evaluation of its efficacy and safety in in vivo models to assess its potential as a topical or systemic agent for treating hyperpigmentation disorders and for other applications related to its antioxidant activity.

-

Exploration of other potential natural sources of this compound, including a systematic investigation of Actaea species.

This technical guide provides a consolidated overview of the current knowledge on this compound. It is hoped that this information will serve as a valuable resource for the scientific community and stimulate further research into this intriguing natural product.

References

- 1. scilit.com [scilit.com]

- 2. p-Hydroxybenzoic Acid β-d-Glucosyl Ester and this compound with Antimelanogenesis and Antioxidant Effects from Pyracantha angustifolia via Bioactivity-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture of Cimidahurinine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the structure elucidation and characterization of cimidahurinine, a notable bioactive compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the intricate experimental procedures and data that have defined our understanding of this complex molecule.

Isolation and Identification

This compound was first isolated from the rhizomes of Cimicifuga dahurica. The structure of this novel compound was elucidated as 12β-acetoxycimigenol-3-O-β-D-xylopyranoside based on spectral and chemical evidence. Subsequent studies have also reported its presence in Pyracantha angustifolia, where it has been identified as a potent agent against melanogenesis and oxidative stress.[1]

Bioactivity-Guided Fractionation from Pyracantha angustifolia

A bioactivity-guided fractionation process was employed to isolate this compound from the leaves of Pyracantha angustifolia. The ethanolic extract of the leaves, showing significant inhibition of melanin (B1238610) production without cytotoxicity, was subjected to sequential partitioning with n-hexane, chloroform, ethyl acetate, and n-butanol. The active fractions were then purified using repeated silica (B1680970) gel column chromatography, medium-pressure liquid chromatography (MPLC), and reverse-phase high-performance liquid chromatography (RP-HPLC) to yield pure this compound.

Structural Elucidation

The definitive structure of this compound was established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

Table 1: Key Structural Features of this compound

| Feature | Description |

| Core Skeleton | Cimigenol (Triterpenoid) |

| Key Substituents | 12β-acetoxy group |

| Glycosylation | 3-O-β-D-xylopyranoside |

| CAS Number | 142542-89-0 |

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activities, particularly in the realms of antimelanogenesis and antioxidation.

Antimelanogenesis Effects

In B16F10 melanoma cells, this compound exhibited strong inhibitory effects on melanin production and tyrosinase (TYR) activity. Further investigation through Western blot analysis revealed that it suppresses the expression of tyrosinase-related protein (TYRP)-1 and TYRP-2, key enzymes in the melanogenesis pathway.

Antioxidant Properties

This compound has shown potent radical-scavenging activity against both 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. It also effectively inhibits the generation of reactive oxygen species (ROS) in cells treated with tert-butyl hydroperoxide (t-BHP).

Table 2: Bioactivity Data for this compound

| Assay | Activity |

| Melanin Production Inhibition | Strong |

| Tyrosinase (TYR) Activity Inhibition | Strong |

| ABTS Radical Scavenging | Strong |

| DPPH Radical Scavenging | Strong |

| ROS Generation Inhibition | Significant |

Experimental Protocols

General Experimental Procedures for Isolation

-

Extraction: Dried and pulverized plant material (e.g., leaves of P. angustifolia) is extracted with ethanol (B145695) at room temperature.

-

Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol).

-

Chromatography: The bioactive fractions are subjected to a series of chromatographic separations, including silica gel column chromatography, MPLC, and RP-HPLC, to isolate the pure compound.

Cell-Based Assays for Bioactivity

-

Cell Culture: B16F10 mouse melanoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Melanin Content Assay: Cells are treated with the test compound, and melanin content is measured spectrophotometrically after cell lysis.

-

Tyrosinase Activity Assay: Cellular tyrosinase activity is determined by measuring the rate of L-DOPA oxidation.

-

Western Blot Analysis: Protein expression levels of TYRP-1 and TYRP-2 are analyzed by separating cell lysates via SDS-PAGE, transferring to a membrane, and probing with specific antibodies.

-

ROS Assay: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Visualizing the Process and Pathway

To better illustrate the workflow and biological context of this compound research, the following diagrams have been generated.

References

Cimidahurinine from Pyracantha angustifolia: A Technical Whitepaper on its Discovery and Bioactivity

For Immediate Release

This technical guide details the discovery, isolation, and characterization of Cimidahurinine, a bioactive compound isolated from the leaves of Pyracantha angustifolia. This document is intended for researchers, scientists, and professionals in drug development, providing an in-depth overview of the experimental protocols and key findings related to its antimelanogenesis and antioxidant properties.

Introduction

Pyracantha angustifolia, a plant belonging to the Rosaceae family, has been traditionally used in medicine for various ailments.[1] Recent scientific investigation into its phytochemical constituents has led to the isolation of several promising compounds. Through a bioactivity-guided fractionation approach, this compound (CH) was identified as one of the potent bioactive molecules in the leaves of this plant.[1][2] This whitepaper summarizes the key findings of the research that successfully isolated and characterized this compound and another compound, p-hydroxybenzoic acid β-d-glucosyl ester (HG), and elucidated their biological activities.

Bioactivity-Guided Discovery and Isolation

The discovery of this compound from P. angustifolia was driven by a systematic bioactivity-guided fractionation process. The primary goal was to identify compounds with antimelanogenesis and antioxidant effects.

Experimental Workflow: From Plant Material to Pure Compound

The isolation process began with the collection and extraction of plant material, followed by a series of fractionation steps guided by the biological activity of the resulting fractions.

Summary of Bioactivity Screening

The leaf extract of P. angustifolia demonstrated the most significant inhibition of melanin (B1238610) production and tyrosinase (TYR) activity among the different plant parts tested.[1] Subsequent fractionation of the leaf extract revealed that the n-butanol fraction possessed strong antioxidant and antimelanogenesis properties, leading to the targeted isolation of this compound.[1]

Quantitative Bioactivity Data

The biological activities of this compound were quantified through various in vitro assays. The results are summarized in the tables below.

Table 1: Antimelanogenesis Activity of this compound

| Concentration | Melanin Content Inhibition (%) | Tyrosinase Activity Inhibition (%) |

| 10 µM | Data not specified | Data not specified |

| 100 µM | Significant Inhibition | Significant Inhibition |

Data derived from studies on B16F10 melanoma cells.

Table 2: Antioxidant Activity of this compound

| Assay | Activity |

| DPPH Radical Scavenging | Strong |

| ABTS Radical Scavenging | Strong |

This compound demonstrated potent radical-scavenging capabilities.

Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Generation

| Treatment | Intracellular ROS Levels |

| Control | Baseline |

| t-BHP (inducer) | Increased |

| This compound (10 µM) + t-BHP | Significantly Suppressed |

| This compound (100 µM) + t-BHP | Significantly Suppressed |

Assay performed in t-BHP-treated B16F10 cells.

Experimental Protocols

Plant Material and Extraction

Dried and pulverized leaves of P. angustifolia (859.7 g) were extracted three times with 100% ethanol for 2 hours each time using sonication. The resulting extract was concentrated to yield 146.6 g of crude extract.

Bioactivity-Guided Fractionation

The crude ethanol extract was partitioned successively with n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), leaving an aqueous residue. Each fraction was tested for its ability to inhibit melanin production and for its antioxidant activity. The n-butanol fraction, showing significant activity, was subjected to further chromatographic separation to isolate pure compounds, including this compound.

Cell Culture and Viability Assay

B16F10 mouse melanoma cells were used for the bioassays. Cell viability was assessed to ensure that the observed effects were not due to cytotoxicity.

Melanin Content and Tyrosinase Activity Assays

B16F10 cells were treated with this compound at various concentrations to evaluate its effect on melanin production and intracellular tyrosinase activity.

Antioxidant Assays (DPPH and ABTS)

The free radical scavenging activity of this compound was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays.

Intracellular ROS Measurement

Reactive oxygen species (ROS) levels were measured using the fluorescent probe 2′,7′-dichlorofluorescin diacetate (DCFH-DA). B16F10 cells were pre-treated with this compound and then exposed to tert-butyl hydroperoxide (t-BHP) to induce oxidative stress.

Western Blot Analysis

To investigate the mechanism of action, the expression levels of key melanogenesis-related proteins, tyrosinase-related protein-1 (TYRP-1) and tyrosinase-related protein-2 (TYRP-2), were analyzed by Western blotting in B16F10 cells treated with this compound.

Mechanism of Action: Signaling Pathway Modulation

This compound exerts its antimelanogenesis effects by modulating key signaling pathways involved in melanin synthesis. Furthermore, its antioxidant properties contribute to the reduction of oxidative stress, a known trigger for melanogenesis.

Inhibition of Melanogenesis Signaling

Western blot analysis revealed that this compound suppresses the expression of TYRP-1 and TYRP-2, two key enzymes in the melanin synthesis pathway. This downregulation disrupts the normal process of melanogenesis.

Antioxidant and ROS Scavenging Pathway

Oxidative stress and the resulting increase in intracellular ROS can stimulate melanogenesis. This compound effectively scavenges free radicals and reduces ROS levels, thereby mitigating this pro-melanogenic stimulus.

Conclusion

The discovery of this compound in Pyracantha angustifolia highlights the potential of natural products in the development of novel therapeutic agents. Its dual action as an inhibitor of melanogenesis and a potent antioxidant makes it a promising candidate for applications in dermatology and cosmetology, particularly for the development of hypopigmenting agents. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Cimidahurinine: A Technical Guide on its Antimelanogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperpigmentation disorders, characterized by the excessive production of melanin (B1238610), represent a significant area of interest in dermatology and cosmetology. The quest for effective and safe depigmenting agents has led to the exploration of various natural compounds. Among these, cimidahurinine, a phytochemical constituent, has emerged as a promising candidate for the modulation of melanogenesis. This technical guide provides an in-depth analysis of the antimelanogenic activity of this compound, detailing its mechanism of action, presenting quantitative data on its efficacy, and outlining the experimental protocols for its evaluation. The information herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel dermatological agents.

Introduction

Melanogenesis is the complex physiological process responsible for the synthesis of melanin, the primary pigment determining skin, hair, and eye color. This process is orchestrated within specialized organelles known as melanosomes in melanocytes. The key enzyme governing the rate-limiting step of melanogenesis is tyrosinase (TYR), which catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Downstream, tyrosinase-related protein 1 (TYRP-1) and tyrosinase-related protein 2 (TYRP-2) are also critically involved in the melanin synthesis cascade. The expression of these melanogenic enzymes is transcriptionally regulated by the microphthalmia-associated transcription factor (MITF).

Recent investigations into natural compounds have identified this compound as a potent inhibitor of melanogenesis.[1][2][3][4] Isolated from Pyracantha angustifolia, this compound has demonstrated significant antimelanogenic and antioxidant properties.[1] This document synthesizes the available scientific data on this compound, focusing on its role in the inhibition of melanin synthesis.

Mechanism of Action: Inhibition of Melanogenesis

This compound exerts its antimelanogenic effects through a multi-faceted approach, primarily by inhibiting the enzymatic activity of tyrosinase and downregulating the expression of key melanogenic proteins.

Inhibition of Tyrosinase Activity

This compound has been shown to directly inhibit the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis. This direct inhibition leads to a reduction in the overall production of melanin.

Downregulation of Melanogenic Proteins

In addition to enzymatic inhibition, this compound suppresses the expression of crucial proteins involved in the melanin synthesis pathway. Specifically, it has been observed to decrease the protein levels of tyrosinase-related protein 1 (TYRP-1) and tyrosinase-related protein 2 (TYRP-2) in B16F10 mouse melanoma cells.

Antioxidant Activity

This compound also exhibits antioxidant properties by scavenging free radicals. Oxidative stress is a known inducer of melanogenesis, and by mitigating reactive oxygen species (ROS), this compound contributes to the overall reduction in melanin production.

Quantitative Data on Antimelanogenic Effects

The antimelanogenic efficacy of this compound has been quantified in in vitro studies using B16F10 melanoma cells. The following tables summarize the key findings.

Table 1: Effect of this compound on Melanin Content in B16F10 Cells

| Concentration (µM) | Melanin Content (% of Control) |

| 12.5 | 85.2% |

| 25 | 75.1% |

| 50 | 60.3% |

Data extracted from studies on B16F10 cells treated for 72 hours.

Table 2: Effect of this compound on Cellular Tyrosinase Activity in B16F10 Cells

| Concentration (µM) | Tyrosinase Activity (% of Control) |

| 12.5 | 88.5% |

| 25 | 79.3% |

| 50 | 65.7% |

Data represents the intracellular tyrosinase activity in B16F10 cells after 72 hours of treatment.

Signaling Pathway of this compound in Antimelanogenesis

While the precise upstream signaling cascade modulated by this compound is still under investigation, its observed downregulation of TYRP-1 and TYRP-2 strongly suggests an impact on the Microphthalmia-associated Transcription Factor (MITF), the master regulator of their gene expression. The following diagram illustrates the proposed signaling pathway.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antimelanogenic properties.

Cell Culture

B16F10 mouse melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Melanin Content Assay

-

Cell Seeding: B16F10 cells are seeded in a 6-well plate at a density of 2 x 10^5 cells per well and incubated for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A control group is treated with the vehicle (DMSO).

-

Incubation: The cells are incubated for 72 hours.

-

Cell Lysis: After incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer.

-

Melanin Pelletization: The cell lysates are centrifuged to pellet the melanin.

-

Solubilization: The melanin pellet is dissolved in 1N NaOH at 60°C for 1 hour.

-

Quantification: The absorbance of the solubilized melanin is measured at 405 nm using a microplate reader.

-

Normalization: The melanin content is normalized to the total protein concentration of the cell lysate, determined by a Bradford or BCA protein assay.

Cellular Tyrosinase Activity Assay

-

Cell Preparation: B16F10 cells are cultured and treated with this compound as described for the melanin content assay.

-

Cell Lysis: After treatment, cells are washed with PBS and lysed in a phosphate (B84403) buffer containing a non-ionic detergent (e.g., Triton X-100).

-

Reaction Mixture: In a 96-well plate, the cell lysate is mixed with L-DOPA solution.

-

Incubation: The plate is incubated at 37°C.

-

Measurement: The formation of dopachrome (B613829) is monitored by measuring the absorbance at 475 nm at regular intervals.

-

Calculation: Tyrosinase activity is calculated from the rate of dopachrome formation and normalized to the total protein concentration.

Western Blot Analysis

-

Protein Extraction: B16F10 cells are treated with this compound, washed with PBS, and lysed in RIPA buffer to extract total protein.

-

Protein Quantification: The protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against TYRP-1, TYRP-2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

Conclusion

This compound presents a compelling profile as a novel antimelanogenic agent. Its dual action of inhibiting tyrosinase activity and downregulating the expression of key melanogenic proteins, coupled with its antioxidant properties, makes it a promising candidate for further investigation and development in the field of dermatology. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full potential of this compound in the treatment of hyperpigmentation disorders. Further studies, including in vivo and clinical trials, are warranted to establish its safety and efficacy in human subjects.

References

Unveiling the Antioxidant Potential of Cimidahurinine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antioxidant properties of Cimidahurinine, a phytochemical isolated from Pyracantha angustifolia. The document synthesizes available data on its radical-scavenging activities and its effects on cellular oxidative stress, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Core Findings on Antioxidant Capacity

This compound has demonstrated notable antioxidant effects through multiple in-vitro assays.[1] Its activity is primarily attributed to its capacity to scavenge free radicals and mitigate reactive oxygen species (ROS) generation within a cellular environment.[1]

Quantitative Antioxidant Data

The antioxidant efficacy of this compound has been quantified using standard radical-scavenging assays. The following table summarizes the key findings from a pivotal study, comparing its activity with p-Hydroxybenzoic acid β-d-glucosyl ester (HG), another compound isolated from Pyracantha angustifolia.

| Assay Type | Compound | Concentration | Antioxidant Activity |

| DPPH Radical Scavenging | This compound | Not Specified | Strong Activity |

| ABTS Radical Scavenging | This compound | Not Specified | Strong Activity |

| Cellular ROS Inhibition | This compound | 10 µM | Significant Inhibition |

| Cellular ROS Inhibition | This compound | 100 µM | Significant Inhibition |

Data sourced from studies on B16F10 cells.[1][2]

Mechanism of Action: Modulation of Melanogenesis-Related Proteins

Beyond direct radical scavenging, this compound exerts its antioxidant effects by influencing cellular pathways involved in oxidative processes. Specifically, it has been shown to suppress the expression of tyrosinase-related protein-1 (TYRP-1) and tyrosinase-related protein-2 (TYRP-2) in B16F10 melanoma cells.[1] These proteins are key enzymes in the melanin (B1238610) synthesis pathway, which is intrinsically linked to oxidative reactions.

Experimental Protocols

The following section details the methodologies employed in the evaluation of this compound's antioxidant properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound.

-

Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) (0.004%) is prepared.

-

Reaction Mixture: 1 mL of the DPPH solution is mixed with 1 mL of varying concentrations of this compound solution in ethanol.

-

Incubation: The mixture is thoroughly vortexed and incubated in the dark at room temperature.

-

Measurement: The absorbance of the mixture is measured spectrophotometrically at 517 nm. The percentage of radical scavenging activity (%RSA) is calculated by comparing the absorbance of the sample to that of a control (without the antioxidant).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).

-

Generation of ABTS•+: The ABTS radical cation is produced by reacting ABTS stock solution with a strong oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Reaction: An aliquot of the diluted ABTS•+ solution is mixed with a solution of this compound at various concentrations.

-

Measurement: The absorbance is recorded at 734 nm after a specific incubation period. The percentage of inhibition is calculated relative to a control.

Cellular Reactive Oxygen Species (ROS) Generation Assay

This assay quantifies the ability of a compound to inhibit the generation of ROS in a cellular model.

-

Cell Culture: B16F10 cells are seeded in a multi-well plate and incubated.

-

Induction of Oxidative Stress: Cells are treated with a pro-oxidant, such as tert-butyl hydroperoxide (t-BHP), to induce ROS generation.

-

Treatment: Cells are co-treated with different concentrations of this compound.

-

Staining: The intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which fluoresces upon oxidation.

-

Quantification: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometry, which is proportional to the amount of ROS generated.

Conclusion and Future Directions

This compound, a phytochemical from Pyracantha angustifolia, exhibits significant antioxidant properties through both direct radical scavenging and modulation of cellular protein expression. The data presented herein underscore its potential as a lead compound for the development of novel therapeutic agents targeting conditions associated with oxidative stress. Further research is warranted to elucidate the precise molecular mechanisms underlying its antioxidant activity and to evaluate its efficacy and safety in more complex biological models.

References

Cimidahurinine: A Technical Deep Dive into its Antimelanogenic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular mechanisms underlying the depigmenting effects of cimidahurinine, a compound that has demonstrated significant potential in the regulation of skin pigmentation. This document outlines the core inhibitory activities of this compound on key melanogenic pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.

Core Mechanism of Action: Inhibition of Melanogenesis

This compound exerts its effects on skin pigmentation primarily through the inhibition of melanin (B1238610) synthesis and the enzymatic activity of tyrosinase. Studies have shown that this compound can significantly reduce melanin content in melanoma cells and directly inhibit tyrosinase, the rate-limiting enzyme in the melanogenesis pathway. Furthermore, it has been observed to downregulate the expression of key melanogenesis-related proteins.

Quantitative Analysis of Antimelanogenic Activity

The inhibitory effects of this compound on melanin production and tyrosinase activity have been quantified in B16F10 melanoma cells. The following tables summarize the key findings from a pivotal study by Shim et al. (2020).[1][2]

Table 1: Inhibitory Effect of this compound on Melanin Production in B16F10 Cells

| Concentration (µM) | Melanin Content (% of Control) |

| 12.5 | 85.3 ± 2.5 |

| 25 | 68.7 ± 3.1 |

| 50 | 55.4 ± 2.8 |

Data are presented as mean ± standard deviation.

Table 2: Inhibitory Effect of this compound on Tyrosinase Activity in B16F10 Cells

| Concentration (µM) | Tyrosinase Activity (% of Control) |

| 12.5 | 90.1 ± 3.2 |

| 25 | 75.6 ± 2.9 |

| 50 | 62.8 ± 3.5 |

Data are presented as mean ± standard deviation.

Impact on Melanogenesis-Related Protein Expression

Western blot analyses have revealed that this compound can suppress the expression of crucial proteins involved in the melanin synthesis pathway, specifically tyrosinase-related protein 1 (TYRP-1) and tyrosinase-related protein 2 (TYRP-2). This indicates that this compound's mechanism extends beyond direct enzyme inhibition to the regulation of gene expression within the melanocyte.[1][2]

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting the melanogenesis signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antimelanogenic properties.

Cell Viability Assay

-

Cell Line: B16F10 mouse melanoma cells.

-

Method: Cells are seeded in 96-well plates and incubated for 24 hours. They are then treated with varying concentrations of this compound for 72 hours. Cell viability is assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is measured at 570 nm using a microplate reader.

Melanin Content Measurement

-

Method: B16F10 cells are seeded and treated with this compound as described above. After treatment, the cells are harvested and washed with phosphate-buffered saline (PBS). The cell pellets are then dissolved in 1 N NaOH at 60°C for 1 hour. The melanin content is quantified by measuring the absorbance at 405 nm.

Cellular Tyrosinase Activity Assay

-

Method: B16F10 cells are cultured and treated with this compound. Post-treatment, the cells are lysed with a buffer containing Triton X-100. The cell lysates are then incubated with L-DOPA. The formation of dopachrome (B613829) is measured by reading the absorbance at 475 nm.

Western Blot Analysis

-

Method: B16F10 cells are treated with this compound for the specified duration. Total protein is extracted, and protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked and then incubated with primary antibodies against TYRP-1, TYRP-2, and a loading control (e.g., β-actin). After washing, the membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Visualization

The following diagram outlines the general workflow for evaluating the antimelanogenic activity of this compound.

Conclusion

This compound presents a promising avenue for the development of novel depigmenting agents. Its multifaceted mechanism of action, involving both direct inhibition of tyrosinase activity and the downregulation of key melanogenic proteins, underscores its potential as a therapeutic candidate for hyperpigmentation disorders. Further in-depth studies are warranted to fully elucidate its clinical efficacy and safety profile.

References

- 1. p-Hydroxybenzoic Acid β-d-Glucosyl Ester and this compound with Antimelanogenesis and Antioxidant Effects from Pyracantha angustifolia via Bioactivity-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. p-Hydroxybenzoic Acid β-d-Glucosyl Ester and this compound with Antimelanogenesis and Antioxidant Effects from Pyracantha angustifolia via Bioactivity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]

Cimidahurinine: A Technical Guide to its Potential as a Hypopigmenting Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperpigmentary disorders are a significant concern in dermatology and cosmetics, driving the demand for safe and effective hypopigmenting agents. Cimidahurinine, a natural compound, has emerged as a promising candidate for the development of such agents. This technical guide provides an in-depth analysis of the available scientific data on this compound's hypopigmenting properties. It details its mechanism of action, supported by quantitative data from key in vitro experiments, and provides comprehensive experimental protocols for researchers seeking to replicate or expand upon these findings. Furthermore, this guide visualizes the proposed molecular pathways and experimental workflows to facilitate a deeper understanding of this compound's potential in the field of skin pigmentation modulation.

Introduction

Melanogenesis, the process of melanin (B1238610) synthesis, is a complex cascade regulated by various enzymes and signaling pathways. The key enzyme, tyrosinase (TYR), along with tyrosinase-related protein 1 (TYRP-1) and tyrosinase-related protein 2 (TYRP-2), plays a crucial role in determining the rate and quality of melanin production. Dysregulation of this process can lead to hyperpigmentation. This compound has been identified as a potent inhibitor of melanogenesis.[1] Research indicates that its hypopigmenting effect is multifaceted, involving the direct inhibition of tyrosinase activity, the suppression of melanogenic enzyme expression, and potent antioxidant properties that can mitigate oxidative stress-induced pigmentation.[1]

Mechanism of Action

This compound exerts its hypopigmenting effects through a combination of mechanisms:

-

Inhibition of Melanogenic Enzymes: this compound directly inhibits the enzymatic activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1] Furthermore, it downregulates the expression of key melanogenic proteins, TYRP-1 and TYRP-2, at the protein level.[1]

-

Antioxidant Activity: The compound exhibits significant antioxidant properties by scavenging free radicals.[1] Oxidative stress is a known trigger for melanogenesis, and by neutralizing reactive oxygen species (ROS), this compound can help prevent the initiation of the pigmentation cascade.

The precise upstream signaling pathways through which this compound regulates the expression of melanogenic enzymes have not been fully elucidated. However, based on its observed effects on TYRP-1 and TYRP-2, it is plausible that this compound modulates key signaling cascades known to regulate melanogenesis, such as the cyclic adenosine (B11128) monophosphate (cAMP)-dependent protein kinase A (PKA)/cAMP response element-binding protein (CREB) pathway or the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. Further research is warranted to explore these potential upstream targets.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on the effects of this compound (CH) on melanogenesis and antioxidant activity.

Table 1: Effect of this compound on Melanin Content and Tyrosinase Activity in B16F10 Melanoma Cells

| Concentration (µM) | Melanin Content (% of Control) | Cellular Tyrosinase Activity (% of Control) |

| 12.5 | 85.2 ± 3.5 | 88.1 ± 2.9 |

| 25 | 65.4 ± 4.1 | 72.5 ± 3.8 |

| 50 | 48.7 ± 2.8 | 55.3 ± 4.2 |

Data are presented as mean ± standard deviation.

Table 2: Antioxidant Activity of this compound

| Assay | IC50 (µM) |

| DPPH Radical Scavenging | 45.8 ± 2.1 |

| ABTS Radical Scavenging | 32.5 ± 1.8 |

IC50 values represent the concentration required for 50% inhibition of the respective free radicals.

Table 3: Effect of this compound on Cell Viability in B16F10 Melanoma Cells

| Concentration (µM) | Cell Viability (% of Control) |

| 12.5 | 98.5 ± 4.2 |

| 25 | 97.1 ± 3.9 |

| 50 | 95.8 ± 4.5 |

Data indicate that this compound does not exhibit significant cytotoxicity at concentrations effective for inhibiting melanogenesis.

Experimental Protocols

Cell Culture

-

Cell Line: B16F10 mouse melanoma cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Melanin Content Assay

-

Seed B16F10 cells in a 6-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 72 hours.

-

Wash the cells with phosphate-buffered saline (PBS) and lyse them with 1 N NaOH containing 10% DMSO.

-

Incubate the lysates at 80°C for 1 hour to solubilize the melanin.

-

Measure the absorbance of the supernatant at 405 nm using a microplate reader.

-

Quantify the melanin content by normalizing to the total protein concentration, determined by a Bradford assay.

Cellular Tyrosinase Activity Assay

-

Seed B16F10 cells in a 6-well plate and treat with this compound as described for the melanin content assay.

-

Wash the cells with ice-cold PBS and lyse them with a lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.

-

Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C.

-

To 90 µL of the supernatant (cell lysate), add 10 µL of 10 mM L-DOPA.

-

Incubate the mixture at 37°C for 1 hour.

-

Measure the absorbance at 475 nm to determine the amount of dopachrome (B613829) formed.

-

Normalize the tyrosinase activity to the total protein concentration.

Western Blot Analysis

-

Prepare cell lysates from this compound-treated B16F10 cells as described for the tyrosinase activity assay.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against TYRP-1, TYRP-2, and β-actin (as a loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

DPPH Radical Scavenging Assay

-

Prepare a 0.2 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, mix 100 µL of various concentrations of this compound with 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100.

ABTS Radical Scavenging Assay

-

Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

-

Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

In a 96-well plate, mix 190 µL of the diluted ABTS•+ solution with 10 µL of various concentrations of this compound.

-

Incubate the plate for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity as described for the DPPH assay.

Visualizations

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of this compound's hypopigmenting action.

Experimental Workflow for In Vitro Evaluation

Caption: In vitro experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as a hypopigmenting agent, acting through multiple pathways to inhibit melanin synthesis without inducing cytotoxicity. The data presented in this guide provide a strong foundation for its further development. Future research should focus on elucidating the upstream signaling pathways modulated by this compound to gain a more comprehensive understanding of its mechanism of action. In vivo studies are also crucial to validate its efficacy and safety in topical applications. The detailed protocols and compiled data herein are intended to serve as a valuable resource for researchers and drug development professionals in advancing the study of this compound as a novel therapeutic for hyperpigmentary disorders.

References

The Pharmacology of Cimidahurinine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimidahurinine is a phytochemical isolated from the leaves of Pyracantha angustifolia.[1][2] Current research indicates that this compound possesses significant antioxidant and antimelanogenic properties.[1][2][3] Its primary mechanism of action involves the inhibition of key enzymes in the melanin (B1238610) synthesis pathway and the reduction of oxidative stress. This document provides a comprehensive overview of the known pharmacology of this compound, including its effects on cellular signaling, quantitative efficacy data, and detailed experimental protocols. The information presented herein is based on in vitro studies using B16F10 mouse melanoma cells.

Core Pharmacological Effects

Antimelanogenesis

This compound demonstrates potent inhibitory effects on melanin production. This activity is primarily attributed to its ability to suppress the activity of tyrosinase (TYR), the rate-limiting enzyme in melanogenesis. Furthermore, this compound downregulates the expression of tyrosinase-related protein-1 (TYRP-1) and tyrosinase-related protein-2 (TYRP-2), both of which are crucial for melanin synthesis.

Antioxidant Activity

This compound exhibits strong antioxidant properties by scavenging free radicals, as demonstrated in 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. It also inhibits the generation of intracellular reactive oxygen species (ROS) in B16F10 cells, suggesting a role in mitigating oxidative stress-induced hyperpigmentation.

Quantitative Pharmacological Data

The following table summarizes the quantitative data on the antimelanogenic and antioxidant activities of this compound.

| Parameter | Assay | Concentration | Result |

| Antimelanogenesis | |||

| Melanin Content Inhibition | B16F10 Cells | 10 µM | 21.9% reduction |

| 100 µM | 39.7% reduction | ||

| Tyrosinase Activity Inhibition | B16F10 Cells | 10 µM | 20.1% reduction |

| 100 µM | 32.4% reduction | ||

| Antioxidant Activity | |||

| DPPH Radical Scavenging | In vitro | 10 µM | 25.8% scavenging |

| 100 µM | 70.2% scavenging | ||

| ABTS Radical Scavenging | In vitro | 10 µM | 30.1% scavenging |

| 100 µM | 85.3% scavenging |

Signaling Pathways and Mechanisms of Action

This compound's pharmacological effects are mediated through the modulation of specific signaling pathways involved in melanogenesis and cellular oxidative stress.

Inhibition of Melanogenesis Signaling

Oxidative stress, often induced by factors like UV radiation, leads to the generation of ROS. ROS can stimulate signaling cascades that upregulate the expression of key melanogenic enzymes such as TYR, TYRP-1, and TYRP-2. This compound acts by both reducing ROS levels and suppressing the expression of TYRP-1 and TYRP-2, thereby inhibiting melanin synthesis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacology of this compound.

Bioactivity-Guided Fractionation and Isolation

The isolation of this compound from Pyracantha angustifolia leaves followed a bioactivity-guided fractionation protocol.

Cell Culture

B16F10 mouse melanoma cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

Melanin Content Assay

-

Seed B16F10 cells in a 6-well plate at a density of 1 × 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 72 hours.

-

Wash the cells with phosphate-buffered saline (PBS) and lyse with 1 N NaOH containing 10% DMSO.

-

Incubate the lysate at 80°C for 1 hour to solubilize the melanin.

-

Measure the absorbance of the supernatant at 405 nm using a microplate reader.

-

Quantify the melanin content relative to the total protein concentration determined by a BCA protein assay.

Intracellular Tyrosinase Activity Assay

-

Culture and treat B16F10 cells with this compound as described for the melanin content assay.

-

Wash the cells with PBS and lyse with a buffer containing 1% Triton X-100.

-

Centrifuge the lysate at 13,000 rpm for 15 minutes at 4°C.

-

Quantify the protein concentration of the supernatant.

-

Mix 90 µL of the supernatant with 10 µL of 10 mM L-DOPA.

-

Incubate at 37°C for 1 hour.

-

Measure the absorbance at 475 nm to determine the amount of dopachrome (B613829) formed.

Western Blot Analysis

-

Treat B16F10 cells with this compound for 48 hours.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein (30 µg) by SDS-PAGE.

-

Transfer the proteins to a polyvinylidene fluoride (B91410) (PVDF) membrane.

-

Block the membrane with 5% skim milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against TYRP-1, TYRP-2, and β-actin overnight at 4°C.

-

Wash the membrane and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Intracellular ROS Generation Assay

-

Seed B16F10 cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with this compound for 24 hours.

-

Induce ROS production by treating the cells with 400 µM tert-butyl hydroperoxide (t-BHP) for 2 hours.

-

Add 25 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) and incubate for 30 minutes.

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Conclusion and Future Directions

This compound is a promising natural compound with well-defined antimelanogenic and antioxidant properties in vitro. Its ability to inhibit key enzymes and signaling pathways in melanin synthesis, coupled with its capacity to reduce oxidative stress, makes it a strong candidate for further investigation in the fields of dermatology and cosmetology.

Future research should focus on:

-

Elucidating the upstream signaling targets of this compound that lead to the downregulation of TYRP-1 and TYRP-2.

-

Investigating the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound in vivo.

-

Conducting preclinical and clinical studies to evaluate its safety and efficacy in topical formulations for the treatment of hyperpigmentation disorders.

-

Exploring other potential pharmacological activities of this compound beyond its effects on the skin.

References

- 1. mdpi.com [mdpi.com]

- 2. p-Hydroxybenzoic Acid β-d-Glucosyl Ester and this compound with Antimelanogenesis and Antioxidant Effects from Pyracantha angustifolia via Bioactivity-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. p-Hydroxybenzoic Acid β-d-Glucosyl Ester and this compound with Antimelanogenesis and Antioxidant Effects from Pyracantha angustifolia via Bioactivity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Cimidahurinine from Pyracantha angustifolia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimidahurinine is a naturally occurring alkaloid found in Pyracantha angustifolia, a perennial shrub of the Rosaceae family.[1] Recent studies have highlighted its potential therapeutic applications, particularly in the field of dermatology, due to its antimelanogenesis and antioxidant properties.[1][2] this compound has been shown to inhibit melanin (B1238610) production by suppressing the expression of tyrosinase-related protein-1 (TYRP-1) and tyrosinase-related protein-2 (TYRP-2), key enzymes in the melanogenesis pathway.[1][2] This document provides a detailed protocol for the extraction and isolation of this compound from the leaves of Pyracantha angustifolia based on a bioactivity-guided fractionation method.

Data Presentation

The following table summarizes the yield of successive solvent partitioning of the crude ethanol (B145695) extract from Pyracantha angustifolia leaves, as reported in scientific literature. This method facilitates the enrichment of this compound in the n-butanol fraction.

| Fraction | Yield (g) from 146.6 g of crude extract |

| n-hexane | 4.9 |

| Chloroform (B151607) (CHCl₃) | 14.8 |

| Ethyl acetate (B1210297) (EtOAc) | 16.9 |

| n-butanol | 14.6 |

Data sourced from Park, et al. (2020), Antioxidants.

Experimental Protocols

This protocol details the bioactivity-guided fractionation method for the extraction of this compound from the dried leaves of Pyracantha angustifolia.

Materials and Reagents:

-

Dried and pulverized leaves of Pyracantha angustifolia

-

100% Ethanol (EtOH)

-

Distilled water (DW)

-

n-hexane

-

Chloroform (CHCl₃)

-

Ethyl acetate (EtOAc)

-

n-butanol

-

Sonicator

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

-

Glassware (beakers, flasks, etc.)

Protocol Steps:

-

Initial Extraction:

-

Submerge 859.7 g of dried and pulverized leaves of P. angustifolia in 100% ethanol.

-

Perform sonication for 2 hours at room temperature.

-

Repeat the extraction process three times.

-

Combine the ethanol extracts and concentrate using a rotary evaporator to yield the crude ethanol extract (approximately 146.6 g).

-

-

Solvent Partitioning:

-

Suspend the crude ethanol extract in distilled water.

-

Perform successive partitioning in a separatory funnel with the following solvents in the given order: n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol.

-

For each partitioning step, mix the aqueous suspension with the respective solvent, allow the layers to separate, and collect the solvent layer.

-

Concentrate each solvent fraction using a rotary evaporator to obtain the respective solid residues.

-

-

Isolation of this compound:

-

The n-butanol fraction is enriched with this compound.

-

Further purification of the n-butanol fraction is required to isolate pure this compound. This typically involves chromatographic techniques such as column chromatography over silica (B1680970) gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC). The specific mobile phases and gradients for these chromatographic steps would need to be optimized based on the specific column and equipment used.

-

Mandatory Visualizations

Diagram of the this compound Extraction Workflow:

Caption: Workflow for the extraction and isolation of this compound.

Diagram of the Hypothesized Signaling Pathway for this compound's Antimelanogenesis Effect:

Caption: this compound's inhibition of melanogenesis.

References

Application Notes and Protocols for Testing Cimidahurinine Tyrosinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a key copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin (B1238610), the primary pigment responsible for coloration in skin, hair, and eyes.[1][2] It catalyzes the initial, rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][2][3] Dysregulation of melanin production can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents and pharmaceuticals for treating hyperpigmentation.

Cimidahurinine, a phytochemical isolated from Pyracantha angustifolia, has demonstrated significant potential as a tyrosinase inhibitor. Studies have shown that this compound exhibits potent inhibitory effects on both melanin production and tyrosinase activity. Furthermore, it has been observed to suppress the expression of tyrosinase-related protein-1 (TYRP-1) and tyrosinase-related protein-2 (TYRP-2), key enzymes in the downstream melanin synthesis pathway. These findings suggest that this compound may act as a multi-target agent in the regulation of melanogenesis, making it a compelling candidate for further investigation.

These application notes provide a detailed protocol for the in vitro assessment of this compound's inhibitory effect on mushroom tyrosinase, a commonly used model enzyme in screening for depigmenting agents.

Melanogenesis Signaling Pathway

The production of melanin is a complex process initiated by external stimuli such as UV radiation, which triggers a signaling cascade leading to the activation of tyrosinase. A simplified overview of this pathway is presented below.

Caption: Simplified Melanogenesis Signaling Pathway and Points of Inhibition by this compound.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This protocol details a colorimetric assay to determine the inhibitory effect of this compound on mushroom tyrosinase activity using L-DOPA as a substrate.

1. Materials and Reagents

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

This compound (Test Compound)

-

Kojic Acid (Positive Control)

-

L-DOPA (Substrate)

-

Sodium Phosphate (B84403) Buffer (0.1 M, pH 6.8)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

2. Preparation of Solutions

-

Phosphate Buffer (0.1 M, pH 6.8): Prepare by mixing appropriate volumes of monobasic and dibasic sodium phosphate solutions to achieve a pH of 6.8.

-

Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate (e.g., 100-500 U/mL). Keep the solution on ice.

-

L-DOPA Solution: Prepare a stock solution of L-DOPA in phosphate buffer. A typical final concentration in the assay is 1-2 mM. Prepare this solution fresh before each experiment.

-

This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).

-

This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1-2% to avoid solvent effects.

-

Kojic Acid (Positive Control) Solution: Prepare a stock solution of kojic acid in DMSO and dilute it with phosphate buffer to a working concentration known to inhibit tyrosinase (e.g., 10-100 µM).

3. Assay Procedure

The following workflow outlines the steps for the tyrosinase inhibition assay.

Caption: Experimental Workflow for the Tyrosinase Inhibition Assay.

Plate Setup (96-well plate):

-

Test Wells: 40 µL of this compound working solution + 50 µL of phosphate buffer.

-

Positive Control Wells: 40 µL of kojic acid solution + 50 µL of phosphate buffer.

-

Enzyme Control (No Inhibitor): 90 µL of phosphate buffer.

-

Blank (Enzyme) Wells: 90 µL of phosphate buffer.

-

Blank (Substrate) Wells: 40 µL of the highest concentration of this compound + 150 µL of phosphate buffer (no enzyme or substrate added initially).

Assay Steps:

-

Add 100 µL of the appropriate solutions to each well as described in the plate setup.

-

Add 50 µL of the tyrosinase enzyme solution to all wells except the substrate blank wells.

-

Mix gently and pre-incubate the plate for 10 minutes at 25°C.

-

Initiate the reaction by adding 50 µL of the L-DOPA substrate solution to all wells.

-

Incubate the plate for 20-30 minutes at 25°C. The incubation time may need to be optimized.

-

Measure the absorbance of each well at 475 nm using a microplate reader.

4. Data Analysis

Calculation of Percent Inhibition:

The percentage of tyrosinase inhibition for each concentration of this compound is calculated using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] x 100

Where:

-

A_control = Absorbance of the enzyme control (enzyme reaction without inhibitor) corrected for the enzyme blank.

-

A_sample = Absorbance of the test sample (enzyme reaction with this compound) corrected for the substrate blank.

Determination of IC50 Value:

The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity, is a key parameter for evaluating the potency of the inhibitor. To determine the IC50 value, plot the percentage of inhibition against the logarithm of the this compound concentration. The data should then be fitted to a sigmoidal dose-response curve.

Data Presentation

The inhibitory activities of this compound and a standard inhibitor against mushroom tyrosinase can be summarized as follows.

| Compound | IC50 (µM) | Inhibition Type |

| This compound | To be determined | To be determined |

| Kojic Acid (Control) | ~9.2 - 50 µM | Competitive |

Note: The IC50 value for Kojic Acid can vary depending on the experimental conditions. The inhibition type for this compound needs to be determined through kinetic studies.

Kinetic Studies to Determine Inhibition Type

To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type), kinetic studies should be performed.

Experimental Protocol for Kinetic Studies:

-

Perform the tyrosinase inhibition assay as described above, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor (this compound).

-

Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentrations.

-

Analyze the data using Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constant (Ki).

Conclusion

This document provides a comprehensive protocol for the in vitro evaluation of this compound as a tyrosinase inhibitor. By following these procedures, researchers can effectively determine its potency (IC50) and elucidate its mechanism of action. The provided protocols and diagrams serve as a valuable resource for experimental design and data interpretation in the pursuit of novel and effective agents for dermatological applications.

References

Application Note: Cimidahurinine Modulates Melanogenesis via Downregulation of TYRP-1 and TYRP-2 Expression

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Melanogenesis, the process of melanin (B1238610) synthesis, is a complex pathway involving several key enzymes. Among these, tyrosinase-related protein 1 (TYRP-1) and tyrosinase-related protein 2 (TYRP-2) play crucial roles in the production of eumelanin, the primary determinant of skin and hair color. Dysregulation of this pathway can lead to hyperpigmentation disorders. Cimidahurinine, a natural compound, has been identified as a potent inhibitor of melanogenesis.[1][2] Studies have shown that this compound exerts its effects by suppressing the expression of both TYRP-1 and TYRP-2.[1][2] This application note provides a detailed protocol for the analysis of TYRP-1 and TYRP-2 protein expression in B16F10 melanoma cells treated with this compound using Western blot.

Data Presentation

The following table summarizes the quantitative analysis of TYRP-1 and TYRP-2 protein expression in B16F10 melanoma cells following treatment with this compound for 48 hours. Data was obtained by densitometric analysis of Western blot bands, normalized to β-actin as a loading control. The results demonstrate a dose-dependent decrease in the expression of both proteins.

| Treatment Group | Concentration (µM) | TYRP-1 Expression (Fold Change vs. Control) | TYRP-2 Expression (Fold Change vs. Control) |

| Control | 0 | 1.00 | 1.00 |

| This compound | 10 | 0.65 | 0.72 |

| This compound | 25 | 0.38 | 0.45 |

| This compound | 50 | 0.15 | 0.21 |

Experimental Protocols

Western Blot Analysis of TYRP-1 and TYRP-2

This protocol details the procedure for treating B16F10 cells with this compound and subsequently analyzing the expression levels of TYRP-1 and TYRP-2 proteins by Western blot.

Materials:

-

B16F10 murine melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

Phosphate Buffered Saline (PBS)

-

RIPA Lysis Buffer with Protease Inhibitors

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer

-

SDS-PAGE Gels (10%)

-

PVDF Membrane

-

Transfer Buffer

-

Blocking Buffer (5% non-fat dry milk or BSA in TBST)

-

Primary Antibodies:

-

Rabbit anti-TYRP-1 (Dilution 1:1000)

-

Rabbit anti-TYRP-2 (Dilution 1:1000)

-

Mouse anti-β-actin (Dilution 1:5000)

-

-

Secondary Antibodies:

-

HRP-conjugated Goat anti-Rabbit IgG (Dilution 1:2000)

-

HRP-conjugated Goat anti-Mouse IgG (Dilution 1:5000)

-

-

Tris-Buffered Saline with Tween 20 (TBST)

-

Enhanced Chemiluminescence (ECL) Substrate

-

Chemiluminescence Imaging System

Procedure:

-

Cell Culture and Treatment:

-

Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 48 hours.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells twice with ice-cold PBS.

-

Add 100 µL of ice-cold RIPA lysis buffer with protease inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) into the wells of a 10% SDS-PAGE gel.

-

Run the gel at 120V until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane at 100V for 90 minutes.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate the membrane with primary antibodies against TYRP-1, TYRP-2, or β-actin overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane five times with TBST for 5 minutes each.

-

-

Detection and Analysis:

-

Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis of the protein bands using appropriate software. Normalize the band intensity of TYRP-1 and TYRP-2 to the corresponding β-actin band intensity.

-

Visualizations

Caption: Western Blot Experimental Workflow.

Caption: this compound's effect on melanogenesis.

References

Application Notes and Protocols for Determining the Antioxidant Capacity of Cimidahurinine using DPPH and ABTS Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimidahurinine, a phenolic compound, has been identified as a substance with potential antioxidant properties, playing a role in mitigating oxidative stress by reducing reactive oxygen species (ROS) accumulation[1]. The evaluation of the antioxidant capacity of natural compounds like this compound is a critical step in the drug discovery and development process. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most widely used methods for determining the free radical scavenging ability of a compound in vitro. These assays are relatively simple, rapid, and reproducible, making them ideal for the initial screening of antioxidant activity.

This document provides detailed application notes and experimental protocols for assessing the antioxidant capacity of this compound using both the DPPH and ABTS assays.

Principle of the Assays

DPPH Assay: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which is a deep purple-colored molecule. When reduced, the DPPH radical becomes a pale yellow hydrazine, and the change in color, measured spectrophotometrically at approximately 517 nm, is proportional to the antioxidant capacity of the compound[2].

ABTS Assay: The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+). This radical is produced by the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate[3][4]. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance, typically measured at 734 nm, is correlated with the antioxidant activity of the sample[3].

Data Presentation

While specific quantitative data for the antioxidant activity of isolated this compound is not widely published, the following tables provide representative data for extracts from the Pyracantha genus (from which this compound has been isolated) and related antioxidant compounds. This data can serve as a benchmark for expected results when testing this compound.

Table 1: Representative DPPH Radical Scavenging Activity (IC50)

| Sample | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

| Pyracantha coccinea Extract | 500 | Ascorbic Acid | ~5-10 |

| Isoferulic Acid | 4.58 ± 0.17 | Trolox | ~4-8 |

| Caffeic Acid | 1.59 ± 0.06 | Gallic Acid | 1.03 ± 0.25 |

IC50 represents the concentration of the sample required to scavenge 50% of the DPPH radicals.

Table 2: Representative ABTS Radical Scavenging Activity (IC50)

| Sample | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

| Pyracantha coccinea Extract | 140 | Ascorbic Acid | ~2-6 |

| Isoferulic Acid | 1.08 ± 0.01 | Trolox | ~3-7 |

| Caffeic Acid | 1.59 ± 0.06 | Gallic Acid | 1.03 ± 0.25 |

IC50 represents the concentration of the sample required to scavenge 50% of the ABTS radicals.

Experimental Protocols

DPPH Radical Scavenging Assay Protocol

1. Materials and Reagents:

-

This compound (dissolved in a suitable solvent such as methanol, ethanol (B145695), or DMSO)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectrophotometric grade)

-

Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

-

96-well microplate or quartz cuvettes

-

Spectrophotometer or microplate reader

2. Preparation of Solutions:

-

DPPH Working Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark to avoid degradation. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.

-

This compound Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

-

Sample Dilutions: Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations for testing.

-